molecular formula C15H18N2O5S B14962137 3-(3,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazol-5-ol

3-(3,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazol-5-ol

Cat. No.: B14962137
M. Wt: 338.4 g/mol
InChI Key: ULXXBQZJBPMDTN-UHFFFAOYSA-N
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Description

The compound 3-(3,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazol-5-ol features a pyrazole core substituted at the 1- and 3-positions. The 1-position is occupied by a 1,1-dioxidotetrahydrothiophen-3-yl group (a sulfone-containing cyclic substituent), while the 3-position bears a 3,4-dimethoxyphenyl moiety. This structural complexity suggests applications in medicinal chemistry, where sulfone groups often enhance metabolic stability and binding specificity, and dimethoxyaryl groups contribute to π-π stacking interactions with biological targets .

Properties

Molecular Formula

C15H18N2O5S

Molecular Weight

338.4 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-2-(1,1-dioxothiolan-3-yl)-1H-pyrazol-3-one

InChI

InChI=1S/C15H18N2O5S/c1-21-13-4-3-10(7-14(13)22-2)12-8-15(18)17(16-12)11-5-6-23(19,20)9-11/h3-4,7-8,11,16H,5-6,9H2,1-2H3

InChI Key

ULXXBQZJBPMDTN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)N(N2)C3CCS(=O)(=O)C3)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Effects on Electronic and Physicochemical Properties

The table below compares key structural and inferred physicochemical properties of the target compound with analogs from the literature:

Compound Name Substituents (Position) Key Features Inferred LogP* Potential Applications References
3-(3,4-Dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazol-5-ol 1: Sulfone; 3: Dimethoxyphenyl; 5: -OH High polarity (sulfone, -OH), electron-rich (methoxy) ~2.1 Kinase inhibitors, anti-inflammatory
3-Phenyl-1H-pyrazol-5-ol 3: Phenyl; 5: -OH Lower polarity, no electron-donating groups ~2.8 Antioxidants, metal chelators
1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5-ol 1: 3,4-Dimethylphenyl; 3: Methyl; 5: -OH Moderate lipophilicity (methyl groups), steric bulk ~3.0 Antimicrobial agents
1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole 1: Methoxyphenyl; 3: CF3; 5: Trimethoxyphenyl Electron-withdrawing (CF3), high lipophilicity ~3.5 Anticancer agents
3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole Multiple fluorinated groups Enhanced metabolic stability, high electronegativity ~3.8 CNS therapeutics

*LogP estimates based on substituent contributions (e.g., -OCH3: -0.02, -SO2: -1.5, -CF3: +0.9).

Crystallographic and Structural Insights

  • X-ray data for 1-(4-methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole () reveals planar pyrazole rings and orthogonal methoxy groups, suggesting similar packing for the target compound’s dimethoxyphenyl substituent .
  • The sulfone group in the target compound may induce conformational rigidity, as seen in sulfonamide-containing pharmaceuticals .

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